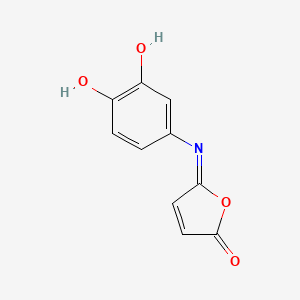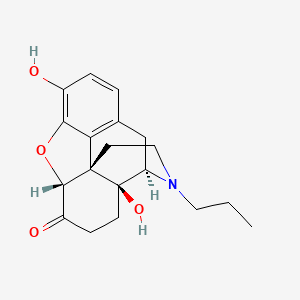
5-(トリフルオロメチル)-1H-ピロール-2-カルバルデヒド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Trifluoromethyl)-1H-pyrrole-2-carbaldehyde: is an organic compound that features a trifluoromethyl group attached to a pyrrole ring. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group imparts unique electronic and steric properties to the molecule, making it a valuable building block in organic synthesis.
科学的研究の応用
Chemistry: 5-(Trifluoromethyl)-1H-pyrrole-2-carbaldehyde is used as a building block in the synthesis of complex organic molecules. Its unique electronic properties make it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity. It can serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine: The compound’s unique properties make it a candidate for drug development. It can be used to design molecules with improved pharmacokinetic and pharmacodynamic profiles.
Industry: In the industrial sector, 5-(Trifluoromethyl)-1H-pyrrole-2-carbaldehyde is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)-1H-pyrrole-2-carbaldehyde typically involves the introduction of the trifluoromethyl group onto a pyrrole ring. One common method is the trifluoromethylation of a pyrrole derivative using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium carbonate (Cs2CO3). The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure the efficient formation of the trifluoromethylated product.
Industrial Production Methods: In an industrial setting, the production of 5-(Trifluoromethyl)-1H-pyrrole-2-carbaldehyde may involve continuous flow processes to enhance reaction efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and purity of the compound.
化学反応の分析
Types of Reactions: 5-(Trifluoromethyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 5-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid.
Reduction: 5-(Trifluoromethyl)-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 5-(Trifluoromethyl)-1H-pyrrole-2-carbaldehyde is primarily influenced by the trifluoromethyl group. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and function.
類似化合物との比較
- 5-(Trifluoromethyl)-2-pyrrolecarboxylic acid
- 5-(Trifluoromethyl)-1H-pyrrole-2-methanol
- 5-(Trifluoromethyl)-1H-pyrrole-2-thiol
Comparison: Compared to similar compounds, 5-(Trifluoromethyl)-1H-pyrrole-2-carbaldehyde is unique due to the presence of the aldehyde group, which provides additional reactivity and versatility in chemical synthesis. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable building block for various applications.
特性
IUPAC Name |
5-(trifluoromethyl)-1H-pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO/c7-6(8,9)5-2-1-4(3-11)10-5/h1-3,10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIJMCJVUKNFEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)C(F)(F)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Myristic acid-[9,10-3H]](/img/structure/B571705.png)
![1H-[1,3,5]Triazepino[1,2-a]benzimidazole,4,5-dihydro-(9CI)](/img/new.no-structure.jpg)
![2-Chloro-1-[5-methoxy-4-methyl-2-(methylamino)phenyl]ethanone](/img/structure/B571708.png)
![1H-Naphtho[1,2-D]imidazole-2-carbaldehyde](/img/structure/B571711.png)
![(8R,9R,10S,13S,14S)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B571713.png)





![Dimethylsilyloxy-[dimethylsilyloxy(methyl)silyl]oxy-methyl-phenylsilane](/img/structure/B571724.png)


